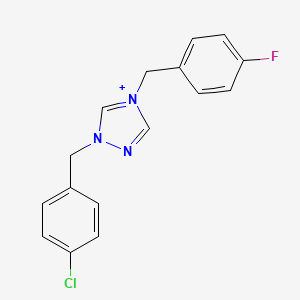
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both chlorobenzyl and fluorobenzyl groups in its structure imparts unique chemical properties, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Benzyl Groups: The chlorobenzyl and fluorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the triazole ring with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or ethyl bromide, to form the triazolium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding oxides of the triazolium salt.
Reduction: Reduced derivatives with hydrogenated benzyl groups.
Substitution: Substituted triazolium salts with various functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Materials Science: The compound is used in the synthesis of advanced materials, including ionic liquids and polymers, which have applications in energy storage and catalysis.
Catalysis: It serves as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions, due to its ability to stabilize transition states and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt enzyme activity by binding to active sites or altering enzyme conformation. In microbial cells, it can integrate into cell membranes, causing membrane destabilization and cell lysis.
Comparison with Similar Compounds
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
Comparison:
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a methyl group instead of a fluorine atom, which affects its reactivity and biological activity. The presence of the methyl group may enhance lipophilicity and membrane permeability.
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar to the above compound, but with a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium stands out due to the combination of both chlorobenzyl and fluorobenzyl groups, providing a unique balance of electronic and steric effects that enhance its chemical and biological properties.
Properties
Molecular Formula |
C16H14ClFN3+ |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C16H14ClFN3/c17-15-5-1-14(2-6-15)10-21-12-20(11-19-21)9-13-3-7-16(18)8-4-13/h1-8,11-12H,9-10H2/q+1 |
InChI Key |
SGJDUZBPVMBUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)
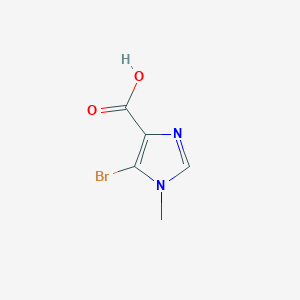
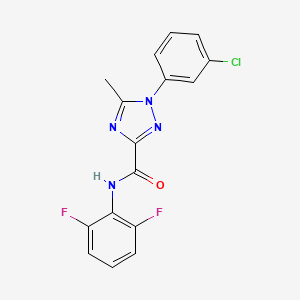
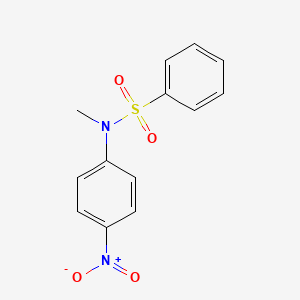
![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)
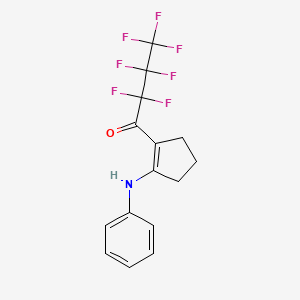
![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
